Boc-NH-PEG23-CH2CH2N3

PROTAC Targeted Protein Degradation Linker Optimization

Boc-NH-PEG23-CH2CH2N3 is a heterobifunctional polyethylene glycol (PEG) linker with a precise 23-unit ethylene glycol spacer (monodisperse PEG23, MW 1199.42) terminated by a Boc-protected amine and an azide group. It serves as a critical building block for proteolysis-targeting chimeras (PROTACs) , antibody-drug conjugates (ADCs), and bioconjugation workflows , where the Boc group enables stepwise orthogonal deprotection under mild acidic conditions, and the terminal azide supports copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Molecular Formula C53H106N4O25
Molecular Weight 1199.4 g/mol
Cat. No. B8103664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG23-CH2CH2N3
Molecular FormulaC53H106N4O25
Molecular Weight1199.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C53H106N4O25/c1-53(2,3)82-52(58)55-4-6-59-8-10-61-12-14-63-16-18-65-20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-46-79-48-50-81-51-49-80-47-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-60-7-5-56-57-54/h4-51H2,1-3H3,(H,55,58)
InChIKeyYQNGMSWNNMZOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-NH-PEG23-CH2CH2N3: A Defined-Length Heterobifunctional PEG Linker for PROTAC and Bioconjugation Procurement


Boc-NH-PEG23-CH2CH2N3 is a heterobifunctional polyethylene glycol (PEG) linker with a precise 23-unit ethylene glycol spacer (monodisperse PEG23, MW 1199.42) terminated by a Boc-protected amine and an azide group . It serves as a critical building block for proteolysis-targeting chimeras (PROTACs) , antibody-drug conjugates (ADCs), and bioconjugation workflows , where the Boc group enables stepwise orthogonal deprotection under mild acidic conditions, and the terminal azide supports copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry .

Boc-NH-PEG23-CH2CH2N3: Why PEG Linker Chain Length Prevents Generic Substitution in PROTAC Synthesis


In-class PEG linkers cannot be arbitrarily substituted because linker length directly modulates ternary complex formation efficiency in PROTACs [1]. Studies demonstrate that altering PEG spacer length—even by a single ethylene glycol unit—can shift degradation activity from near-complete target elimination to negligible effect [2]. The 23-unit spacer of Boc-NH-PEG23-CH2CH2N3 provides an extended, flexible tether that may be essential for targets with deep binding pockets or large domain rearrangements, a parameter that shorter PEGn homologs cannot replicate.

Boc-NH-PEG23-CH2CH2N3: Comparative Evidence for Procurement and Research Selection


PEG Linker Length Dependency in PROTAC-Mediated Degradation

PROTAC degradation efficiency is critically dependent on PEG linker length. A study evaluating Retro-2-based PROTACs with variable PEGn linkers demonstrated that GSPT1 degradation activity is not a simple monotonic function of length; specific PEGn lengths produce optimal ternary complex geometries, while others yield minimal activity [1]. This establishes that Boc-NH-PEG23-CH2CH2N3, with its 23-unit spacer, occupies a distinct conformational and entropic regime that cannot be replicated by shorter PEG homologs.

PROTAC Targeted Protein Degradation Linker Optimization

Solubility and Biocompatibility Enhancement by PEG23 Spacer

Boc-NH-PEG23-CH2CH2N3 incorporates a 23-unit PEG spacer that imparts high aqueous solubility and flexibility, directly attributed to the extended PEG chain length . Compared to shorter PEGn derivatives, the PEG23 spacer increases the hydrodynamic radius and reduces nonspecific protein adsorption, critical for in vivo applications .

Bioconjugation Drug Delivery Solubility

Orthogonal Dual Reactivity for Stepwise Conjugation

Boc-NH-PEG23-CH2CH2N3 provides two distinct, non-interfering reactive handles: a Boc-protected amine (deprotects under mild acidic conditions) and an azide group (reactive in CuAAC and SPAAC click chemistry) . This contrasts with simpler monofunctional PEG linkers or linkers with two identical termini, which do not support sequential, orthogonal conjugation strategies required for assembling PROTACs and complex bioconjugates .

Click Chemistry Bioconjugation PROTAC Synthesis

Boc-NH-PEG23-CH2CH2N3: High-Impact Research and Industrial Applications


PROTAC Library Synthesis Requiring Extended Linker Length

Boc-NH-PEG23-CH2CH2N3 is the preferred building block for PROTAC campaigns where target-E3 ligase inter-pocket distances exceed ~30 Å or where target proteins undergo large domain rearrangements. The extended PEG23 spacer provides the conformational flexibility required to sample productive ternary complex geometries that are inaccessible to shorter PEG4-PEG8 linkers, as demonstrated by linker-length-dependent degradation studies [1].

Stepwise Bioconjugation and ADC Linker Assembly

The orthogonal Boc-amine and azide functionalities enable sequential conjugation: the azide is first reacted with an alkyne-bearing payload (e.g., a cytotoxic drug or fluorescent probe) via CuAAC or SPAAC, followed by Boc deprotection to reveal a free amine for conjugation to a targeting ligand (e.g., antibody, peptide) . This stepwise approach is essential for constructing homogeneous antibody-drug conjugates and precision bioconjugates where controlled stoichiometry is critical.

Surface Functionalization of Nanoparticles and Biomaterials

Boc-NH-PEG23-CH2CH2N3 serves as an effective surface-modifying agent for nanoparticles, hydrogels, and biosensors. The PEG23 spacer imparts high aqueous solubility and flexibility, reducing nonspecific protein adsorption while providing a reactive azide handle for bioorthogonal attachment of targeting ligands or imaging probes . The Boc group offers a temporary protecting group strategy during multi-step surface functionalization workflows.

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